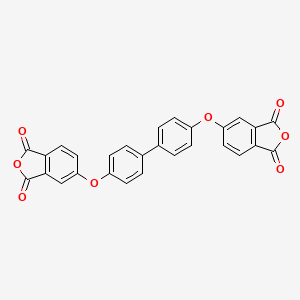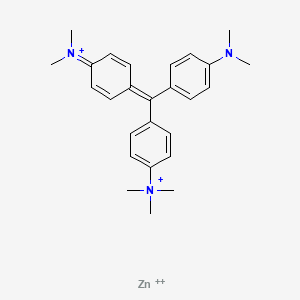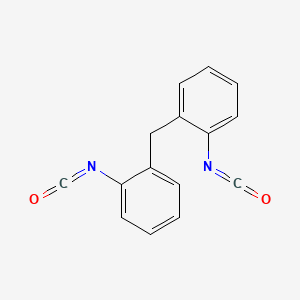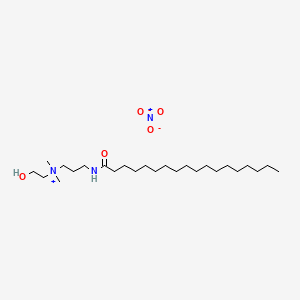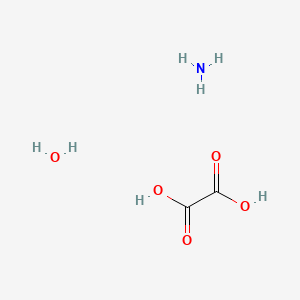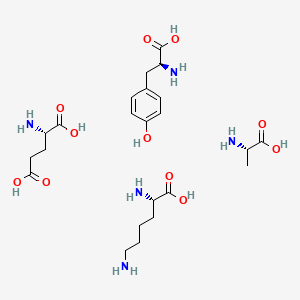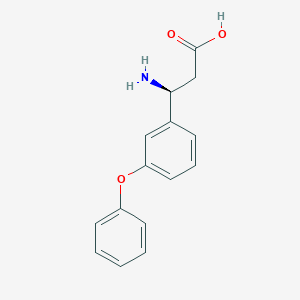
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid
概要
説明
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid, also known as CPPene, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has attracted significant attention from researchers due to its potential therapeutic applications in various neurological disorders.
作用機序
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid acts as a competitive antagonist of the mGluR5 receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the receptor, (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid can modulate the release of neurotransmitters, including glutamate, and reduce the excitotoxicity associated with various neurological disorders.
生化学的および生理学的効果
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. The compound can also improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid has several advantages for lab experiments, including its high selectivity and potency for the mGluR5 receptor. However, the compound can be challenging to synthesize, and its use in vivo may be limited due to its poor bioavailability and rapid metabolism.
将来の方向性
There are several potential future directions for the research on (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the compound's mechanism of action and its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, could be further investigated.
科学的研究の応用
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. The compound has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in Parkinson's disease models.
特性
IUPAC Name |
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHGYXZPWMNKT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354566 | |
| Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
CAS RN |
723733-91-3 | |
| Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




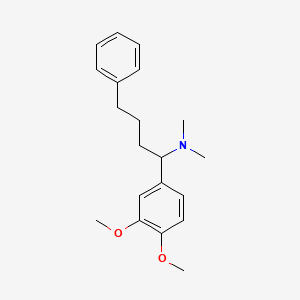
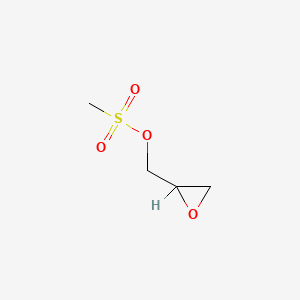
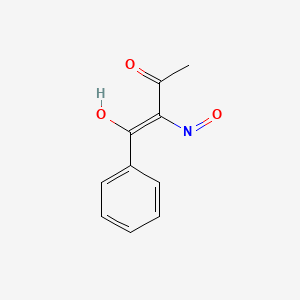
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)

